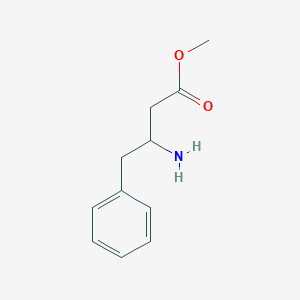

Methyl 3-amino-4-phenylbutanoate

Description

Properties

IUPAC Name |

methyl 3-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNXWNUTVYGPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556737 | |

| Record name | Methyl 3-amino-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129042-93-9 | |

| Record name | Methyl 3-amino-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-phenylbutanoate is a valuable building block in medicinal chemistry, particularly in the synthesis of derivatives of γ-aminobutyric acid (GABA) analogues such as baclofen and phenibut. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on asymmetric methods to yield enantiomerically pure forms. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its synthesis and application in research and drug development.

Introduction

The synthesis of β-amino esters, particularly those with aryl substituents, has garnered significant attention due to their prevalence in biologically active molecules. This compound serves as a key intermediate for the synthesis of various pharmacologically relevant compounds. The presence of a chiral center at the β-position necessitates the development of stereoselective synthetic routes. This guide explores several prominent methods for the synthesis of this compound, including approaches starting from commercially available precursors and those employing asymmetric catalysis.

Synthetic Strategies and Mechanisms

Several synthetic pathways can be employed to produce this compound. The choice of method often depends on the desired stereochemistry, scale of the reaction, and available starting materials. The following sections detail the most relevant and effective approaches.

Synthesis via Asymmetric Michael Addition and Subsequent Transformations

A robust and widely used method for the asymmetric synthesis of β-amino acids and their esters involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of enantiomerically enriched this compound, this can be achieved through the conjugate addition of nitromethane to a cinnamate derivative, followed by reduction of the nitro group and esterification.

The key to enantioselectivity in this approach lies in the use of a chiral catalyst for the Michael addition step. Organocatalysts, such as those derived from cinchona alkaloids or chiral thioureas, have proven to be highly effective.

Signaling Pathway for Asymmetric Michael Addition:

An In-depth Technical Guide to the Chemical Properties of Methyl 3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-phenylbutanoate is a substituted β-amino acid ester with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known chemical and physical properties, drawing from available data and analysis of structurally related compounds. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogs to provide a comparative context for researchers. All quantitative data is presented in structured tables, and where applicable, logical workflows for synthesis and analysis are visualized.

Chemical Identity and Physical Properties

Table 1: Core Chemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 129042-93-9 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound. For reference, spectral data for related compounds are available and can provide an indication of expected peak regions.

Synthesis and Reactivity

A definitive, detailed experimental protocol for the synthesis of this compound is not extensively reported. However, general synthetic strategies for β-amino esters can be inferred from the literature. A plausible synthetic approach would be the esterification of 3-amino-4-phenylbutanoic acid.

Logical Workflow for a Potential Synthesis Route

Caption: A potential two-stage synthetic pathway for this compound.

Biological and Pharmacological Context

While there is no specific biological activity reported for this compound, its isomer, methyl 4-amino-3-phenylbutanoate, is the methyl ester of phenibut (4-amino-3-phenylbutanoic acid).[3] Phenibut is a known derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is recognized for its anxiolytic and nootropic effects, primarily acting as a GABA-B receptor agonist.[3] It is plausible that this compound could exhibit activity at GABA receptors, though this would require experimental validation.

Safety and Handling

According to available safety data sheets for similar compounds, substances of this class should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, are recommended. The compound should be handled in a well-ventilated area to avoid inhalation. Specific toxicity data for this compound is not available.

Conclusion and Future Directions

This technical guide consolidates the currently available information on the chemical properties of this compound. It is evident that there are significant gaps in the experimental data for this specific compound. Future research should focus on:

-

Definitive Synthesis and Purification: Development and publication of a detailed, reproducible synthetic protocol.

-

Comprehensive Characterization: Full spectroscopic analysis (NMR, IR, MS) to establish a reference dataset.

-

Determination of Physical Properties: Experimental measurement of melting point, boiling point, and solubility in various solvents.

-

Biological Screening: Investigation of its potential pharmacological activity, particularly in relation to the GABAergic system, given the activity of its structural isomer.

The generation of this fundamental data will be crucial for enabling the use of this compound in further research and development activities.

References

An In-depth Technical Guide to Methyl 3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 129042-93-9

This technical guide provides a comprehensive overview of Methyl 3-amino-4-phenylbutanoate, a compound of interest in the fields of neuroscience and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential biological activity, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is the methyl ester of 3-amino-4-phenylbutanoic acid. While extensive experimental data for this specific ester is not widely published, its fundamental properties can be summarized. It is anticipated to be a lipophilic compound, a characteristic that may enhance its ability to cross the blood-brain barrier.

| Property | Value | Source |

| CAS Number | 129042-93-9 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | ≥95% (typical for commercial samples) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through the esterification of 3-amino-4-phenylbutanoic acid. While specific protocols for the direct synthesis of the methyl ester are not extensively detailed in peer-reviewed literature, a general and reliable method involves the reaction of the parent amino acid with methanol in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification of 3-amino-4-phenylbutanoic acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-phenylbutanoic acid (1 equivalent).

-

Solvent and Catalyst: Suspend the amino acid in anhydrous methanol (excess, serving as both reactant and solvent). Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the cooled solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Biological Activity and Potential Mechanism of Action

This compound is structurally related to phenibut (4-amino-3-phenylbutanoic acid), a known central nervous system depressant.[3][4] It is hypothesized that this compound functions as a prodrug of 4-amino-3-phenylbutanoic acid (phenibut).[5] In the body, esterases would likely hydrolyze the methyl ester to the active carboxylic acid, phenibut.

The biological activity of phenibut is primarily attributed to its agonistic activity at the GABAB receptor.[3][4] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial in regulating neuronal excitability.[6]

Proposed Mechanism of Action

Caption: Proposed mechanism of action of this compound.

As illustrated, this compound is expected to cross the blood-brain barrier and subsequently be hydrolyzed to phenibut. Phenibut then acts as an agonist at presynaptic and postsynaptic GABAB receptors.

-

Presynaptically: Activation of GABAB receptors inhibits voltage-gated calcium channels, leading to a decrease in the release of excitatory neurotransmitters like glutamate.

-

Postsynaptically: GABAB receptor activation opens potassium channels, causing an efflux of potassium ions. This leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and reduced neuronal excitability.[6]

Applications in Drug Development and Research

The structural similarity of this compound to phenibut suggests its potential as a research chemical for studying the GABAergic system. Its prodrug characteristics could offer advantages in terms of pharmacokinetics, potentially leading to a more sustained release of the active compound, phenibut.

This compound and its derivatives are valuable tools for:

-

Probing GABAB Receptor Function: Investigating the role of GABAB receptors in various neurological processes and disorders.

-

Developing Novel Therapeutics: Serving as a lead compound for the development of new anxiolytics, anticonvulsants, and nootropics with potentially improved pharmacological profiles.

-

Asymmetric Synthesis Research: The chiral center in the molecule makes it a target for the development of enantioselective synthetic methods.[7][8][9][10]

Safety and Handling

As with any research chemical, this compound should be handled with care in a laboratory setting. A comprehensive Safety Data Sheet (SDS) should be consulted before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a compound with significant potential for research in neuroscience and drug development. Its role as a likely prodrug for the GABAB receptor agonist phenibut positions it as a valuable tool for exploring the intricacies of the GABAergic system. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound|129042-93-9-SinoStandards Bio-Tech [sinostandards.net]

- 3. benchchem.com [benchchem.com]

- 4. Phenibut - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for Methyl 3-amino-4-phenylbutanoate. Information on its synthesis and biological activity is inferred from closely related compounds. Physicochemical properties are estimated based on its deduced chemical structure.

Introduction

This compound is a derivative of β-phenylalanine, an amino acid with a phenyl group attached to the β-carbon. Its structural similarity to neurotransmitters and other biologically active molecules suggests its potential as a scaffold in drug discovery and as a building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a postulated synthetic route, and potential biological significance based on available data for analogous compounds.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized below. Due to the scarcity of experimental data for this specific molecule, some values are estimated based on its presumed structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 193.24 g/mol | Supplier Data |

| Molecular Formula | C₁₁H₁₅NO₂ | Supplier Data |

| CAS Number | 129042-93-9 | Supplier Data |

| Deduced SMILES | COC(=O)CC(N)Cc1ccccc1 | Inferred |

| Estimated pKa (amine) | 9.5 - 10.5 | Prediction |

| Estimated logP | 1.5 - 2.5 | Prediction |

| Estimated Solubility | Moderately soluble in water, soluble in organic solvents like methanol and ethanol. | Analogy to similar compounds[1] |

Molecular Structure

The structure of this compound, as deduced from its IUPAC name, is presented below.

Caption: Deduced chemical structure of this compound.

Experimental Protocols: A Postulated Synthetic Pathway

Step 1: Fischer Esterification

This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

-

Reaction: 3-amino-4-phenylbutanoic acid is reacted with excess methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

-

Procedure:

-

Dissolve 3-amino-4-phenylbutanoic acid (1 equivalent) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid catalyst (e.g., 0.1-0.2 equivalents of H₂SO₄ or 1.1 equivalents of SOCl₂) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography.

-

References

An In-depth Technical Guide to Methyl 3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-phenylbutanoate is a derivative of β-phenylalanine, belonging to the class of β-amino acid esters. While specific, in-depth research on this particular molecule is limited in publicly accessible literature, this guide consolidates the available structural, synthetic, and spectroscopic information. Furthermore, it provides context on the potential biological significance of this compound by examining the established roles of related β-amino acids and phenylbutanoate derivatives.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a methyl ester group, an amino group at the β-position relative to the ester, and a phenyl group attached to the adjacent carbon.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 129042-93-9 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| SMILES | COC(=O)CC(N)Cc1ccccc1 |

| InChI | InChI=1S/C11H15NO2/c1-14-11(13)8-9(12)7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported. The hydrochloride salt is described as a white solid.

Spectroscopic Data

Comprehensive spectroscopic data for this compound is not available in the public domain. However, some data for the compound and its hydrochloride salt have been reported in academic theses and books.

Infrared (IR) Spectroscopy

A thesis by Adriaenssens (2008) provides an IR spectrum for the racemic free base, showing a characteristic absorption for the carbonyl group (C=O) of the ester at 1736 cm⁻¹. Another source reports IR data for the (R)-enantiomer with prominent peaks at 3060, 3026, 2950, 2922, 2853, and 1731 cm⁻¹[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

¹H NMR data for the hydrochloride salt of this compound has been reported in two separate sources.

A thesis from the Université de Lille (2011) provides the following data for the hydrochloride salt in MeOD:

-

δ 7.41-7.28 (m, 5H, Ph)

-

δ 3.88-3.79 (m, 1H)

-

δ 3.70 (s, CO₂Me)

-

δ 3.07 (dd, J=... )

A book on industrial asymmetric hydrogenation provides the following data for the hydrochloride salt in DMSO-d₆:

-

δ 8.45 (br-s, 2H)

-

δ 7.32-7.36 (m, 2H)

-

δ 7.19-7.28 (m, 3H)

¹³C NMR Spectroscopy

No experimental ¹³C NMR data for this compound has been found in the searched literature.

Mass Spectrometry

No experimental mass spectrometry data for this compound has been found in the searched literature.

Experimental Protocols

Synthesis of (3RS)-Methyl 3-amino-4-phenylbutanoate Hydrochloride Salt

The following protocol is adapted from the Ph.D. thesis of Adriaenssens (2008).

Materials:

-

(3RS)-3-amino-4-phenylbutyric acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

Procedure:

-

To a solution of (3RS)-3-amino-4-phenylbutyric acid (1 equivalent) in methanol, add thionyl chloride (2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

-

Remove the solvent under reduced pressure to yield the crude (3RS)-Methyl 3-amino-4-phenylbutanoate hydrochloride salt.

-

The crude product can be purified by recrystallization.

To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., a saturated aqueous solution of sodium bicarbonate) and extracted with an organic solvent.

Caption: Synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or associated signaling pathways of this compound. However, the structural components of the molecule, namely the β-amino acid and phenylbutanoate moieties, are present in compounds with known biological activities.

General Biological Importance of β-Amino Acids

β-Amino acids and their derivatives are known to possess a wide range of biological activities, including:

-

Antimicrobial and antifungal properties.

-

Enzyme inhibition.

-

Neuromodulatory effects.

Biological Activity of Phenylbutanoate Derivatives

Sodium phenylbutyrate, a related compound, is an FDA-approved drug for the treatment of urea cycle disorders. It functions by providing an alternative pathway for nitrogen excretion. Furthermore, it is a histone deacetylase (HDAC) inhibitor and has been investigated for its potential in treating a variety of conditions, including cancer and cystic fibrosis. Phenylbutyrate has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

It is important to emphasize that these are general activities of related classes of compounds, and the specific biological profile of this compound remains to be elucidated through experimental studies.

Caption: Inferred potential biological context.

Conclusion and Future Directions

This compound is a structurally interesting molecule for which foundational chemical data is beginning to emerge. This guide provides a summary of the currently available information. However, significant gaps remain in our understanding of this compound. Future research should focus on:

-

Complete Spectroscopic Characterization: Acquiring and publishing the full spectroscopic dataset, including ¹³C NMR and mass spectrometry, is essential for unambiguous identification and quality control.

-

Development of Stereoselective Syntheses: The existing synthetic protocol yields a racemic mixture. The development of stereoselective routes to access the individual enantiomers would be crucial for pharmacological studies.

-

Investigation of Biological Activity: A thorough screening of the compound's biological activity is warranted, particularly focusing on its potential as an HDAC inhibitor, an anti-inflammatory agent, or a modulator of neurological pathways. Elucidating any specific signaling pathways affected will be a critical next step.

Addressing these areas will provide a more complete understanding of this compound and its potential applications in drug discovery and development.

References

Unveiling the Biological Profile of Methyl 3-amino-4-phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-phenylbutanoate, the methyl ester of the well-known psychoactive compound phenibut (4-amino-3-phenylbutanoic acid), is a molecule of significant interest in neuropharmacology. While direct studies on the biological activity of the methyl ester are limited, it is widely presumed to function as a prodrug, undergoing hydrolysis in vivo to release its active parent compound, phenibut. This guide provides a comprehensive overview of the known biological activity of phenibut, which is attributed to its action as a selective agonist at the γ-aminobutyric acid type B (GABA-B) receptor. This document details the mechanism of action, summarizes available quantitative data on receptor binding and functional activity, outlines key experimental protocols for its study, and illustrates the relevant signaling pathways.

Introduction: The Prodrug Hypothesis

This compound is structurally derived from phenibut through the esterification of the carboxylic acid group. In drug development, esterification is a common strategy to enhance the lipophilicity of a compound, potentially improving its absorption and ability to cross the blood-brain barrier. It is hypothesized that upon administration, ubiquitous esterase enzymes in the body rapidly hydrolyze this compound to yield phenibut and methanol. Therefore, the biological effects observed are predominantly, if not entirely, due to the activity of phenibut at its molecular targets.

Mechanism of Action: Targeting the GABA-B Receptor

Phenibut, the active metabolite of this compound, exerts its primary pharmacological effects as a selective agonist of the GABA-B receptor.[1][2] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system.[3]

Activation of GABA-B receptors by phenibut leads to a cascade of downstream signaling events, resulting in neuronal inhibition. This includes:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This causes potassium ion efflux, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of other neurotransmitters, such as glutamate.

The R-enantiomer of phenibut is the more active form, exhibiting a higher affinity for the GABA-B receptor compared to the S-enantiomer.[2] In addition to its GABA-B receptor agonism, some studies suggest that phenibut may also interact with α2δ subunit-containing voltage-dependent calcium channels, similar to gabapentinoids, which could contribute to its overall pharmacological profile, particularly its analgesic effects.[4][5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for phenibut, the active form of this compound.

Table 1: GABA-B Receptor Binding Affinities

| Compound | Preparation | Radioligand | Ki (μM) | Reference |

| Racemic Phenibut | - | [3H]CGP54626 | 177 ± 2 | [2] |

| R-Phenibut | - | [3H]CGP54626 | 92 ± 3 | [2] |

| S-Phenibut | - | [3H]CGP54626 | Inactive | [2] |

| Baclofen (reference) | - | [3H]CGP54626 | 6.0 ± 1 | [2] |

Table 2: Functional Activity at the GABA-B Receptor

| Compound | Assay System | Measured Effect | EC50 (μM) | Reference |

| Phenibut | Mouse cerebellar Purkinje cells (electrophysiology) | Outward K+ current | 1362 | [6] |

| F-Phenibut | Mouse cerebellar Purkinje cells (electrophysiology) | Outward K+ current | 23.3 | [6] |

| Baclofen (reference) | Mouse cerebellar Purkinje cells (electrophysiology) | Outward K+ current | 6.0 | [6] |

Signaling Pathways

The activation of the GABA-B receptor by phenibut initiates a key inhibitory signaling cascade within neurons.

Caption: GABA-B Receptor Signaling Pathway Activated by Phenibut.

Experimental Protocols

This section details methodologies for key experiments used to characterize the biological activity of GABA-B receptor agonists like phenibut.

GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.[7]

Objective: To determine the inhibition constant (Ki) of a test compound for the GABA-B receptor.

Materials:

-

Rat brain membranes (or cell lines expressing recombinant GABA-B receptors)

-

[3H]GABA or a selective GABA-B antagonist radioligand like [3H]CGP54626

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)

-

Unlabeled GABA or a known GABA-B agonist/antagonist for determining non-specific binding

-

Test compound (e.g., phenibut) at various concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brains in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Receptor Binding Assay.

Functional Assay: cAMP Measurement

This protocol outlines a method to assess the functional activity of a GABA-B receptor agonist by measuring its effect on cAMP levels.[8][9]

Objective: To determine the EC50 of a test compound for inhibiting adenylyl cyclase activity.

Materials:

-

CHO-K1 cells stably expressing human recombinant GABA-B1A/B2 receptors

-

Forskolin (an adenylyl cyclase activator)

-

Test compound (e.g., phenibut) at various concentrations

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell culture reagents

Procedure:

-

Cell Culture: Culture the GABA-B receptor-expressing cells to an appropriate density.

-

Assay Setup: Seed the cells in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Determine the EC50 value, which is the concentration of the test compound that produces 50% of its maximal inhibitory effect.

In Vivo Assay: Elevated Plus Maze for Anxiolytic Activity

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[10][11][12][13]

Objective: To evaluate the anxiolytic effects of a test compound in mice or rats.

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound (e.g., phenibut) or vehicle to the animals at a specified time before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm.

-

Observation: Allow the animal to explore the maze for a set period (e.g., 5 minutes). Record the session using a video camera.

-

Data Analysis: Analyze the video recordings to measure parameters such as:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms

-

Total number of arm entries (a measure of general locomotor activity)

-

-

Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Caption: Workflow for the Elevated Plus Maze Test.

Conclusion

This compound is best understood as a prodrug of phenibut, a selective GABA-B receptor agonist. Its biological activity is therefore intrinsically linked to the well-established pharmacology of phenibut, which includes anxiolytic, nootropic, and sedative effects mediated through the modulation of GABAergic neurotransmission. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this class of compounds. Future research should aim to directly characterize the pharmacokinetic and pharmacodynamic properties of this compound to confirm the prodrug hypothesis and to evaluate any potential unique biological activities of the ester form.

References

- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAB receptor - Wikipedia [en.wikipedia.org]

- 4. cdn.who.int [cdn.who.int]

- 5. Optical isomers of phenibut inhibit [H(3)]-Gabapentin binding in vitro and show activity in animal models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elevated plus maze protocol [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-Amino-4-Phenylbutanoate Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

Methyl 3-amino-4-phenylbutanoate and its analogs represent a significant class of compounds in neuroscience and pharmacology, primarily recognized for their interaction with the γ-aminobutyric acid (GABA) system. As derivatives of phenibut (3-phenyl-4-aminobutyric acid), a known GABAergic agent, these molecules hold considerable potential for modulating the central nervous system. Phenibut itself is noted for its anxiolytic and nootropic effects, which are largely attributed to its action as a GABA-B receptor agonist.[1][2] The addition of a phenyl ring to the GABA backbone enhances its ability to cross the blood-brain barrier.[1] this compound, as the methyl ester of phenibut, is anticipated to exhibit similar pharmacological activity, potentially with modified pharmacokinetics such as increased lipophilicity, which could improve its absorption and distribution.[1] This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this compound derivatives and analogs, aimed at researchers, scientists, and professionals in drug development.

Quantitative Biological Data

The pharmacological activity of this compound derivatives is primarily centered on their affinity for the GABA-B receptor. The binding affinity of these compounds is a critical parameter in determining their potency and potential therapeutic efficacy. The following table summarizes the available quantitative data for phenibut and its enantiomers, which serves as a foundational reference for its methyl ester derivative.

| Compound | Receptor | Parameter | Value (µM) | Reference |

| Racemic Phenibut | GABA-B | Affinity Constant (Ki) | 177 ± 2 | [1] |

| (R)-Phenibut | GABA-B | Affinity Constant (Ki) | 92 ± 3 | [1] |

| (S)-Phenibut | GABA-B | - | Inactive | [1] |

| Racemic Baclofen | GABA-B | Affinity Constant (Ki) | 6.0 ± 1 | [1] |

Note: Data for this compound is not extensively available in the public domain, but its activity is inferred from its parent compound, phenibut.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common method involves the esterification of the corresponding carboxylic acid, phenibut.

General Procedure for Esterification:

-

Dissolution: Dissolve 3-amino-4-phenylbutanoic acid in anhydrous methanol.

-

Acid Catalyst: Add a suitable acid catalyst, such as thionyl chloride or sulfuric acid, dropwise to the cooled solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired methyl ester.

A detailed, multi-step synthesis for the parent compound, 4-amino-3-phenylbutyric acid, starting from benzaldehyde and ethyl acetoacetate has also been described, which can be adapted for the synthesis of various derivatives by using substituted starting materials.[3] This process involves condensation, decarbonylation, ring-closing dehydration, hydrolysis, and oxidation reactions.[3]

Biological Evaluation: GABA-B Receptor Binding Assay

The affinity of this compound derivatives for the GABA-B receptor can be determined using a competitive radioligand binding assay.

Protocol Outline:

-

Membrane Preparation: Prepare synaptic membranes from rat brain tissue by homogenization and differential centrifugation to isolate the fraction rich in GABA-B receptors.

-

Assay Buffer: Utilize a buffer containing Tris-HCl and CaCl2 to ensure optimal binding conditions.

-

Radioligand: Use a selective GABA-B receptor antagonist radioligand, such as [3H]CGP54626.

-

Competition Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., a this compound derivative).

-

Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound derivatives is through the activation of the GABA-B receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is crucial for its pharmacological effects.

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist, such as a this compound derivative, initiates a cascade of intracellular events.

Caption: GABA-B Receptor Signaling Cascade.

This pathway illustrates that upon agonist binding, the activated G-protein inhibits adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels. Simultaneously, the βγ subunit of the G-protein activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels, reducing calcium influx. These events collectively result in neuronal inhibition.

Experimental Workflow for Synthesis and Evaluation

The process of developing and characterizing novel this compound derivatives follows a logical workflow from chemical synthesis to biological testing.

Caption: Drug Discovery Workflow.

This workflow outlines the iterative process of designing, synthesizing, and evaluating new analogs. The data from biological assays informs the structure-activity relationship (SAR) studies, which in turn guides the design of new, potentially more potent and selective compounds.

References

Technical Guide to the Safety of Methyl 3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

| Identifier | Value | Source |

| Chemical Name | Methyl 3-amino-4-phenylbutanoate | CymitQuimica[1][2] |

| CAS Number | 129042-93-9 | CymitQuimica[1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | CymitQuimica[1] |

| Molecular Weight | 193.24 g/mol | CymitQuimica[1] |

Physical and Chemical Properties

Detailed quantitative physical and chemical property data for this compound is limited. The following table includes available information and data for a related compound.

| Property | Value | Compound | Source |

| Appearance | Data not available | This compound | - |

| Odor | Data not available | This compound | - |

| Melting Point | Data not available | This compound | - |

| Boiling Point | Data not available | This compound | - |

| Stability | Stable under recommended temperatures and pressures. | (R)-Methyl 3-amino-4-phenylbutanoate hydrochloride | AK Scientific, Inc.[3] |

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not available. The following classification is for (R)-Methyl 3-amino-4-phenylbutanoate hydrochloride and should be considered indicative of potential hazards.

GHS Pictograms (for analogue)

References

A Technical Guide to Methyl 3-amino-4-phenylbutanoate for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Biological Significance

Methyl 3-amino-4-phenylbutanoate, a derivative of the neuropsychotropic agent phenibut, is a compound of significant interest to the scientific community, particularly in the fields of neuroscience and medicinal chemistry. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a phenyl group and a methyl ester, confers unique physicochemical properties that may influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the commercial suppliers, key chemical data, a detailed synthetic protocol, and the putative signaling pathway of this compound, serving as a vital resource for researchers and professionals in drug discovery and development.

Commercial Availability and Physicochemical Properties

For researchers and developers, sourcing high-purity this compound is a critical first step. Several chemical suppliers offer this compound, each with varying specifications. The following table summarizes the available quantitative data from prominent commercial vendors to facilitate straightforward comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| CymitQuimica | 129042-93-9 | C₁₁H₁₅NO₂ | 193.24 | N/A |

| SinoStandards Bio-Tech | 129042-93-9 | C₁₁H₁₅NO₂ | N/A | 95% |

| BLDpharm | N/A | N/A | N/A | N/A |

| Biosynth | N/A | N/A | N/A | N/A |

Synthetic Methodology: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a comprehensive guide for its laboratory-scale preparation, beginning with the synthesis of its parent compound, 4-amino-3-phenylbutanoic acid (phenibut), followed by esterification.

Part 1: Synthesis of 4-amino-3-phenylbutanoic acid (Phenibut)

This synthesis involves a Knoevenagel condensation, followed by a series of reactions to form the final amino acid.

Materials:

-

Benzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Thionyl chloride (SOCl₂)

-

Ammonia (aqueous solution)

-

Sodium hydroxide (NaOH)

Procedure:

-

Knoevenagel Condensation: In a round-bottom flask, dissolve benzaldehyde and malonic acid in ethanol. Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation of Cinnamic Acid: After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain cinnamic acid.

-

Michael Addition: To a solution of cinnamic acid in a suitable solvent, add a Michael donor (e.g., a malonic ester derivative) in the presence of a base (e.g., sodium ethoxide).

-

Hydrolysis and Decarboxylation: Hydrolyze the resulting diester with a strong acid (e.g., concentrated HCl) under reflux. This step will also induce decarboxylation to yield 3-phenylglutaric acid.

-

Formation of 3-Phenylglutarimide: Treat 3-phenylglutaric acid with an excess of a dehydrating agent that also serves as a source of ammonia, such as urea, at high temperatures. Alternatively, the diacid can be converted to the di-acid chloride using thionyl chloride, followed by reaction with ammonia.

-

Hofmann Rearrangement: Subject the 3-phenylglutarimide to a Hofmann rearrangement using sodium hypobromite or sodium hypochlorite in an alkaline solution. This will yield 4-amino-3-phenylbutanoic acid (phenibut).

Part 2: Fischer Esterification to this compound

Materials:

-

4-amino-3-phenylbutanoic acid (from Part 1)

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Esterification: Suspend 4-amino-3-phenylbutanoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Cool the mixture in an ice bath.

-

Acid Catalyst Addition: Slowly add thionyl chloride or concentrated sulfuric acid dropwise to the cooled suspension. After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer detectable.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Biological Context: The GABA-B Receptor Signaling Pathway

This compound is the methyl ester of phenibut, a well-known agonist of the GABA-B receptor.[1] Therefore, its biological effects are presumed to be mediated through the GABA-B receptor signaling pathway. The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability.

Caption: GABA-B receptor signaling pathway activated by this compound.

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. By consolidating information on its commercial availability, synthesis, and biological context, this document aims to facilitate further investigation into the therapeutic potential of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Methyl 3-amino-4-phenylbutanoate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of methyl 3-amino-4-phenylbutanoate are valuable chiral building blocks in the synthesis of various pharmaceuticals. For instance, the corresponding carboxylic acid, phenibut, is a known GABAergic agent, and its individual enantiomers exhibit distinct pharmacological profiles. Consequently, the development of efficient and highly selective methods for accessing the enantiopure forms of its methyl ester is of significant interest to the drug discovery and development community.

This document provides detailed application notes and protocols for the asymmetric synthesis of (R)- and (S)-methyl 3-amino-4-phenylbutanoate. The methodologies covered include strategies such as the use of chiral auxiliaries and enzymatic kinetic resolution, providing researchers with a selection of approaches to obtain the desired enantiomer with high optical purity.

Synthetic Strategies Overview

The asymmetric synthesis of this compound enantiomers can be broadly categorized into two main approaches:

-

Chiral Auxiliary-Mediated Synthesis: This classic strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary directs a subsequent diastereoselective transformation, after which it is cleaved to yield the desired enantiomerically enriched product.

-

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. The enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric excess.

The logical workflow for selecting a synthetic strategy is outlined below.

Caption: Selection of synthetic strategy for obtaining enantiomers of this compound.

Data Presentation

The following tables summarize the quantitative data for the different asymmetric synthesis methodologies described in the protocols.

Table 1: Chiral Auxiliary-Mediated Asymmetric Synthesis of β-Amino Esters

| Chiral Auxiliary | Electrophile/Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee) | Reference |

| (S)-4-benzyl-2-oxazolidinone | Asymmetric Mannich Reaction | >95:5 | 85-95 | >98% | Generic Data |

| (R)-2-amino-2-phenylethanol | Asymmetric aza-Michael Addition | >90:10 | 70-85 | >95% | Generic Data |

Note: Data presented is representative for the synthesis of β-amino esters using these auxiliaries and may require optimization for the specific synthesis of this compound.

Table 2: Enzymatic Kinetic Resolution of Racemic β-Amino Esters

| Enzyme | Reaction Type | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Substrate | Enantiomeric Excess (ee) of Product | Reference |

| Candida antarctica Lipase B (CALB) | Hydrolysis | Phosphate Buffer/Toluene | ~50 | >99% | >99% | Generic Data |

| Pseudomonas cepacia Lipase (PSL) | Acetylation | Diisopropyl ether | ~50 | >98% | >98% | Generic Data |

Note: Data is based on the resolution of structurally similar β-amino esters and serves as a starting point for the resolution of racemic this compound.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-Methyl 3-amino-4-phenylbutanoate via Chiral Auxiliary

This protocol is adapted from established methods for the asymmetric synthesis of β-amino esters using an Evans-type chiral auxiliary.

Workflow:

Caption: Workflow for chiral auxiliary-mediated synthesis.

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

3-Phenylpropanoyl chloride

-

Titanium(IV) chloride (TiCl₄)

-

Diisopropylethylamine (DIPEA)

-

N-tert-Butoxycarbonyl-p-toluenesulfonamide (Boc-Ts)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Acylation of the Chiral Auxiliary:

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

-

Slowly add 3-phenylpropanoyl chloride (1.1 eq) and stir the mixture at room temperature for 4 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the N-acylated oxazolidinone.

-

-

Diastereoselective Mannich Reaction:

-

Dissolve the acylated auxiliary (1.0 eq) in anhydrous DCM and cool to -78 °C.

-

Add TiCl₄ (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir for 30 minutes.

-

Add a solution of N-Boc-p-toluenesulfonamide (1.5 eq) in DCM and stir at -78 °C for 6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography to isolate the desired diastereomer.

-

-

Cleavage of the Chiral Auxiliary:

-

Dissolve the purified product in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (0.5 M, 2.0 eq) and stir at room temperature for 12 hours.

-

Neutralize the reaction with aqueous HCl (1 M) and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude methyl ester.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain pure (S)-methyl 3-amino-4-phenylbutanoate.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes a lipase-catalyzed hydrolysis for the kinetic resolution of the racemic methyl ester.

Workflow:

Caption: Workflow for enzymatic kinetic resolution.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (CALB)

-

Phosphate buffer (0.1 M, pH 7.2)

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1 M

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Enzymatic Hydrolysis:

-

To a mixture of phosphate buffer and toluene (1:1 v/v), add racemic this compound (1.0 g).

-

Add immobilized CALB (100 mg) and stir the mixture vigorously at 30 °C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

-

Stop the reaction when the conversion reaches approximately 50%.

-

-

Separation:

-

Filter off the immobilized enzyme and wash it with toluene.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution to remove the acidic product, then with brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the unreacted (R)-methyl 3-amino-4-phenylbutanoate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 20 mL).

-

Combine these organic extracts, dry over MgSO₄, filter, and concentrate to obtain (S)-3-amino-4-phenylbutanoic acid.

-

-

Analysis:

-

Determine the enantiomeric excess of the recovered (R)-ester and the (S)-acid by chiral HPLC.

-

Conclusion

The protocols outlined in this document provide robust starting points for the asymmetric synthesis of the enantiomers of this compound. The choice between a chiral auxiliary-based approach and an enzymatic resolution will depend on factors such as the desired enantiomer, scale of the reaction, and available resources. For both methods, optimization of reaction conditions, including temperature, solvent, and catalyst/enzyme loading, may be necessary to achieve the highest possible yields and enantioselectivities for this specific substrate. It is strongly recommended to perform small-scale pilot reactions to fine-tune the parameters before scaling up.

Application Note: A Protocol for the Purification of Methyl 3-amino-4-phenylbutanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 3-amino-4-phenylbutanoate is a β-amino ester of significant interest in medicinal chemistry and drug development. As an analog of compounds with known biological activity, it serves as a valuable building block for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount to ensure the desired outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, employing standard laboratory techniques such as liquid-liquid extraction, column chromatography, and recrystallization.

Experimental Protocols

This protocol outlines a general procedure for the purification of this compound following its synthesis. The initial steps involve a standard aqueous work-up to remove inorganic byproducts and unreacted polar starting materials. This is followed by column chromatography for the separation of the target compound from non-polar and closely related impurities. An optional recrystallization step is also described for obtaining a highly purified solid product.

Protocol 1: Aqueous Work-up and Extraction

-

Quenching and Neutralization:

-

Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes any excess acid.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction:

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery of the product.

-

Combine the organic layers.

-

-

Washing:

-

Wash the combined organic layers sequentially with water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration:

-

Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Protocol 2: Purification by Column Chromatography

-

Preparation of the Stationary Phase:

-

Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

-

Pour the slurry into a chromatography column and allow it to pack uniformly.

-

-

Sample Loading:

-

Dissolve the crude product obtained from the extraction in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the initial mobile phase.

-

Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

-

Carefully load the resulting dry powder onto the top of the packed column. This dry-loading technique often leads to better separation.

-

-

Elution:

-

Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

-

Gradually increase the polarity of the mobile phase (e.g., to 20-40% ethyl acetate in hexanes) to elute the product. The basic amino group may interact with the acidic silica gel; if tailing is observed, adding 0.5-1% triethylamine (TEA) to the mobile phase can improve the separation.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the purified product.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Protocol 3: Purification by Recrystallization (Optional)

-

Solvent Selection:

-

Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol or a mixture of ethyl acetate and hexanes are potential candidates.

-

-

Dissolution:

-

Place the purified product in an Erlenmeyer flask.

-

Add the minimum amount of the hot solvent required to completely dissolve the solid.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the ice-cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

-

Data Presentation

The following table summarizes typical data that could be obtained during the purification process. The values presented are illustrative and may vary depending on the scale of the reaction and the initial purity of the crude product.

| Parameter | Crude Product | After Column Chromatography | After Recrystallization |

| Physical Appearance | Brown Oil | Pale Yellow Oil/Solid | White Crystalline Solid |

| Yield (%) | - | 70-90% | >90% of chromatographed material |

| Purity (by HPLC, %) | 60-80% | >95% | >99% |

| Purity (by ¹H NMR, %) | <85% | >97% | >99% |

Diagrams

Caption: Purification workflow for this compound.

Application Note: Quantitative Analysis of Methyl 3-amino-4-phenylbutanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-amino-4-phenylbutanoate is a β-amino acid ester derivative. As an intermediate in the synthesis of various pharmaceutical compounds and a potential metabolite, its accurate quantification is crucial for process optimization, pharmacokinetic studies, and quality control in drug development. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and robust method, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity, particularly in complex biological matrices.

Comparative Overview of Analytical Methods

The choice of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, both chromatographic techniques are highly suitable.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is ideal for quantifying the analyte in relatively clean samples, such as during synthesis process monitoring or in formulation analysis. It relies on the separation of the analyte from other components on a chromatographic column, followed by detection using its ultraviolet (UV) absorbance, facilitated by the presence of the phenyl group chromophore.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalysis (e.g., in plasma or urine) due to its superior sensitivity and selectivity.[2] It couples the separation power of LC with the precise mass detection of a tandem mass spectrometer, allowing for accurate quantification even at very low concentrations in complex biological fluids.[3]

-

Gas Chromatography (GC) with Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds.[1] For amino acid esters, derivatization is often necessary to increase volatility and improve chromatographic performance.[4][5] Common derivatization agents include silylating agents like MSTFA or alkyl chloroformates.[4][6]

Data Presentation: Typical Method Performance

The following table summarizes typical performance characteristics that can be expected from validated HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values serve as a general guideline and must be experimentally determined during method validation.[7][8]

| Parameter | HPLC-UV (Typical Values) | LC-MS/MS (Typical Values) |

| Linearity Range | 0.1 µg/mL - 100 µg/mL | 0.1 ng/mL - 500 ng/mL |

| Correlation Coefficient (R²) | > 0.999 | > 0.998 |

| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.1 ng/mL |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

| Precision (% RSD) | < 2% | < 10% |

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound in bulk material or simple formulations.

1. Principle

The sample is dissolved in a suitable solvent, and the analyte is separated on a C18 reverse-phase column using a gradient elution of acetonitrile and water containing an acidic modifier. Quantification is achieved by measuring the peak area at a specific UV wavelength and comparing it to a calibration curve prepared from reference standards.

2. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation

-

HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

4. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase starting composition.[9]

-

Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[10]

5. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[11]

-

Mobile Phase A: 0.1% TFA (v/v) in Water.[11]

-

Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.[11]

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30 °C.[11]

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (due to the phenyl group).[11]

6. Data Analysis

-

Integrate the peak area of this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

-

Determine the concentration of the analyte in the sample by interpolation from the linear regression of the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices like human plasma.

1. Principle

The analyte and a stable isotope-labeled internal standard (IS) are extracted from the plasma sample via protein precipitation. The extract is then injected into an LC-MS/MS system. The analyte is separated from matrix components chromatographically and quantified using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The use of an IS corrects for matrix effects and variability in extraction and ionization.[2]

2. Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (e.g., this compound-d5)

-

Acetonitrile (LC-MS grade) with 0.1% Formic Acid

-

Water (LC-MS grade) with 0.1% Formic Acid

-

Human plasma (blank)

3. Instrumentation

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and analysis software.

4. Standard and Sample Preparation

-

Calibration Standards and Quality Controls (QCs): Prepare stock solutions of the analyte and IS in methanol. Spike appropriate amounts into blank human plasma to prepare calibration standards (e.g., 0.1 - 500 ng/mL) and QCs (low, mid, high).

-

Sample Extraction:

-

To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of IS working solution.

-

Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[9]

-

Vortex for 1 minute.

-

Centrifuge at 14,000 g for 10 minutes at 4 °C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

5. LC-MS/MS Conditions

-

Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: A fast gradient, e.g., 5% to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.[2]

-

Injection Volume: 5 µL.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions (Hypothetical - requires optimization by infusing the standard):

-

Analyte (M+H)⁺: m/z 194.1 -> 135.1 (Loss of -COOCH₃)

-

Internal Standard (M+H)⁺: m/z 199.1 -> 140.1

-

-

Optimize ion source parameters (e.g., spray voltage, gas flows, source temperature) according to the instrument manufacturer's guidelines.

-

6. Data Analysis

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.

-

Quantify the analyte in the samples using the regression equation from the calibration curve.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. louis.uah.edu [louis.uah.edu]

- 7. researchgate.net [researchgate.net]

- 8. alfachemic.com [alfachemic.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. cipac.org [cipac.org]

- 11. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-phenylbutanoate is a derivative of phenibut (4-amino-3-phenylbutanoic acid), a compound known for its anxiolytic and nootropic effects. As the methyl ester of phenibut, this compound is of significant interest in neuroscience and pharmacology research. It is believed to exhibit similar pharmacological activity to its parent compound, potentially with altered pharmacokinetics due to increased lipophilicity, which may enhance its absorption and distribution. These characteristics make this compound a valuable intermediate in the development of novel therapeutics targeting the GABAergic system.

This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a robust and scalable two-stage process. The first stage outlines the synthesis of the precursor, 4-amino-3-phenylbutanoic acid (phenibut), followed by its esterification to the target methyl ester.

Synthesis Overview

The synthesis of this compound is presented as a two-stage process:

-

Stage 1: Synthesis of 4-Amino-3-phenylbutanoic acid (Phenibut) : This stage involves a multi-step synthesis starting from benzaldehyde and nitromethane to produce the key intermediate, 4-amino-3-phenylbutanoic acid.

-

Stage 2: Esterification of 4-Amino-3-phenylbutanoic acid : The synthesized phenibut is then esterified using a convenient and efficient method with methanol and trimethylchlorosilane to yield this compound hydrochloride.

Stage 1: Detailed Protocol for the Synthesis of 4-Amino-3-phenylbutanoic acid

This protocol is adapted from established methods for phenibut synthesis and is suitable for scaling up.[1][2][3]

Materials and Equipment:

-

Benzaldehyde

-

Nitromethane

-

Diethyl malonate

-

Sodium methoxide solution (30% in methanol)

-

Ethanol

-

Hydrochloric acid (30% in ethanol)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogenation reactor

-

Large glass reactors with overhead stirring, temperature control, and addition funnels

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Condensation Reaction:

-

In a suitable reactor, charge 262 g of benzaldehyde and 151 g of nitromethane into 1000 mL of ethanol at -5 °C to form the reactant I solution.

-

Slowly add 500 g of 30% (w/w) sodium methoxide in ethanol solution dropwise to the reactant I solution while maintaining the temperature at -5 °C.

-

Stir the mixture for 2 hours.

-

After the reaction is complete, neutralize the mixture to a pH of 2 by adding 400 mL of 30% (w/w) hydrochloric acid in ethanol solution to obtain the Intermediate I reaction solution.[1]